![molecular formula C12H13N3 B13238708 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline CAS No. 941400-44-8](/img/structure/B13238708.png)
4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline is a heterocyclic compound that features a fused pyrroloimidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates are then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrroloimidazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
Applications De Recherche Scientifique
4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial or antifungal properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the WDR5-WIN site, which is involved in the regulation of gene expression . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring structure and have diverse pharmacological properties.
Pyrrolo[1,2-a]pyrazines: These compounds also feature a fused ring system and are used in various synthetic and biological applications.
Uniqueness
4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline is unique due to its specific ring structure and the presence of an aniline group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
941400-44-8 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)aniline |
InChI |
InChI=1S/C12H13N3/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7,13H2 |
Clé InChI |
HXHKKYGWCHNBDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NC(=CN2C1)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


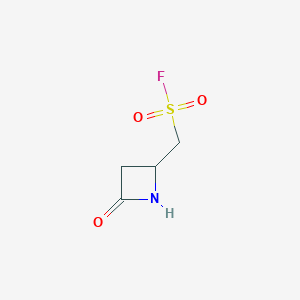
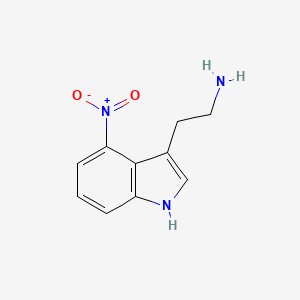

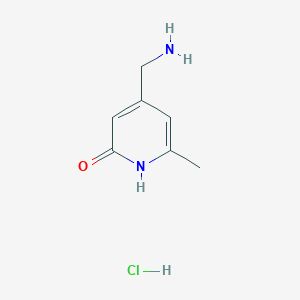
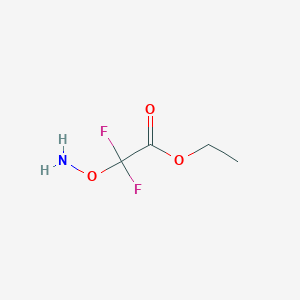

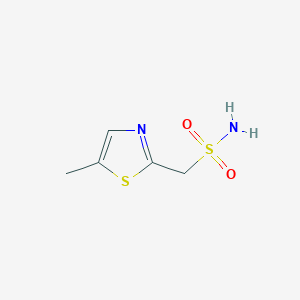
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
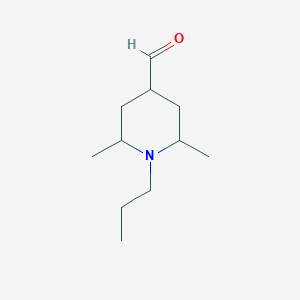
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
amine](/img/structure/B13238710.png)
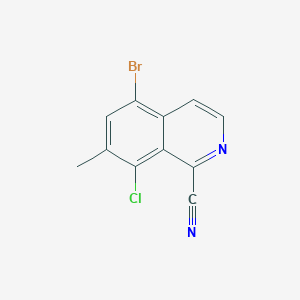
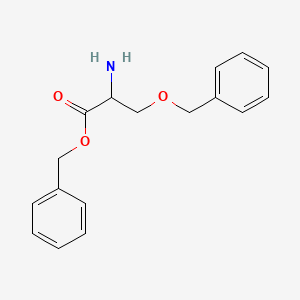
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
